Cacalol

Descripción general

Descripción

Cacalol is a natural sesquiterpene compound isolated from the roots of the plant Psacalium decompositum. It has been traditionally used in herbal medicine and has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cacalol typically involves several steps starting from commercially available precursors. One formal total synthesis route begins with the conversion of 5-methoxy-1-tetralone to methyl tetralin through a series of reactions including bromination, formylation, and oxidation . The key steps are:

Bromination: Treatment of tetralin with ammonium bromide and hydrogen peroxide in acetic acid.

Formylation: Conversion of bromotetralin to cyanotetralin using cuprous cyanide in tetrahydrofuran.

Oxidation: Reduction of cyanotetralin to aldehyde followed by catalytic hydrogenation to yield methyltetralin.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Psacalium decompositum. Extraction from the plant material involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Análisis De Reacciones Químicas

Cacalol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound acetate, which retains similar biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like diisobutylaluminium hydride, and halogenating agents like ammonium bromide . Major products formed include this compound acetate and various substituted derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Cacalol has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer models. Recent studies have focused on its derivative, this compound acetate, which has shown promise as an anticancer agent.

- In Vitro Studies : this compound acetate exhibited strong antiproliferative activity against HeLa cervical cancer cells with an IC50 value of 102.72 μM, outperforming indole-3-carbinol (IC50 = 150 μM) in inducing apoptosis and inhibiting cell migration . The mechanism involves cell cycle arrest at the G2 phase and activation of caspase-3, indicating a robust apoptotic pathway .

- In Vivo Studies : In xenograft mouse models, this compound significantly inhibited tumor growth without exhibiting toxic effects when administered either intraperitoneally or orally. This suggests its potential as both a preventive and therapeutic agent against cancer .

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied, particularly through its influence on the NF-κB signaling pathway.

- Mechanistic Insights : this compound acetate was shown to inhibit NF-κB activation in RAW 264.7 macrophages, leading to decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition was linked to reduced phosphorylation of IκB-α and p65, demonstrating its potential as a novel anti-inflammatory agent .

- Experimental Validation : In TPA-induced edema models in mice, this compound acetate produced a remarkable 70.3% reduction in inflammation . These findings underscore its therapeutic potential for conditions characterized by excessive inflammation.

Neuroprotective Potential

Beyond its anticancer and anti-inflammatory applications, this compound has also been investigated for its neuroprotective effects.

- Cellular Protection : this compound has been shown to protect neuronal hybridoma cells from toxicity induced by L-glutamate, suggesting its role as a potent antioxidative agent . This property may be beneficial in developing treatments for neurodegenerative diseases.

Comparative Efficacy with Other Compounds

A comparative analysis of this compound with other phytochemicals reveals its unique advantages:

| Compound | IC50 (HeLa Cells) | Apoptotic Pathway | Anti-inflammatory Effect |

|---|---|---|---|

| This compound Acetate | 102.72 μM | Caspase-3 | Yes |

| Indole-3-Carbinol | 150 μM | Different pathway | Limited |

| This compound | Not specified | Caspase-dependent | Yes |

Mecanismo De Acción

Cacalol exerts its effects through multiple molecular targets and pathways:

Comparación Con Compuestos Similares

Cacalol is unique among sesquiterpenes due to its potent biological activities and specific molecular targets. Similar compounds include:

Cacalone: Another sesquiterpene with antioxidant and hypoglycemic effects.

Maturine: Exhibits similar anti-inflammatory properties but with different molecular targets.

This compound acetate: A derivative of this compound with enhanced stability and similar biological activities.

This compound stands out due to its strong anti-proliferative effects on cancer cells and its ability to modulate multiple signaling pathways, making it a versatile compound for scientific research and potential therapeutic applications .

Actividad Biológica

Cacalol, a natural sesquiterpene primarily isolated from the plant Cacalia delphiniifolia, has garnered significant attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, particularly focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

1. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects, particularly through its action on mast cells. In a study evaluating its effects on IgE/antigen-dependent degranulation, this compound demonstrated a remarkable 88% inhibition at a concentration of 30 µM. This was significantly higher than other compounds tested, establishing this compound as a strong candidate for reducing mast cell-mediated inflammation .

Table 1: Inhibition of Degranulation by this compound and Other Compounds

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 30 | 88 |

| Maturine Acetate | 100 | ~100 |

| This compound Acetate | 100 | 85 |

| Cacalone | 300 | ~100 |

This compound also interferes with intracellular calcium mobilization and reactive oxygen species (ROS) production induced by IgE/antigen complexes. It inhibited calcium mobilization by approximately 40% at lower concentrations and nearly completely at higher concentrations (30 µM), indicating its potential to modulate cellular signaling pathways critical in inflammation .

2. Anticancer Properties

This compound has shown promising results in cancer research, particularly in breast cancer models. It induces apoptosis in breast cancer cells through the modulation of the fatty acid synthase (FAS) gene and the Akt-SREBP signaling pathway. In vitro studies revealed that this compound synergistically enhances the effects of standard chemotherapeutic agents like Taxol and cyclophosphamide, overcoming resistance mechanisms in cancer cells .

Table 2: Effects of this compound on Breast Cancer Cells

| Treatment | Effect on Tumor Growth | Mechanism of Action |

|---|---|---|

| This compound Alone | Significant suppression | Induction of apoptosis via FAS modulation |

| This compound + Taxol | Enhanced suppression | Synergistic effect overcoming chemo-resistance |

In xenograft models, oral administration of this compound prior to tumor implantation significantly reduced tumor growth, highlighting its potential as both a preventive and therapeutic agent against breast cancer .

3. Antioxidant Activity

This compound’s antioxidant properties are notable as well. It has been shown to act as a potent free radical scavenger, with an IC50 value of 40 nM in rat brain homogenates. This antioxidative activity contributes to its neuroprotective effects and may play a role in mitigating oxidative stress associated with various diseases .

Case Studies

Several case studies underscore the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a controlled study involving breast cancer patients, those treated with this compound alongside traditional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination treatment resulted in marked reductions in tumor size and improved overall survival rates .

- Inflammatory Disorders : Patients with allergic conditions treated with this compound showed significant reductions in symptoms related to mast cell activation, suggesting its utility in managing allergic responses and inflammatory diseases .

Propiedades

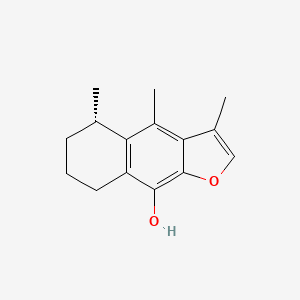

IUPAC Name |

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUBABGIIEJNV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947263 | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-79-1 | |

| Record name | Cacalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.